molecular formula C12H16N2O3 B1462669 6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1154974-94-3

6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid

Cat. No.: B1462669
CAS No.: 1154974-94-3
M. Wt: 236.27 g/mol
InChI Key: ZRLPDCXLEKQXIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid involves multiple steps, including the formation of the pyridine ring and the introduction of the carbamoyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Pyridine Ring: This step typically involves the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: This can be achieved through the reaction of the pyridine derivative with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its interactions with biological molecules and its potential as a biochemical probe.

    Industry: Employed in the development of pharmaceuticals and other chemical products.

Mechanism of Action

As Axitinib, the compound exerts its effects by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and angiogenesis. By blocking these enzymes, Axitinib prevents the formation of new blood vessels that tumors need to grow and spread. This mechanism makes it an effective treatment for certain types of cancer.

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: Another tyrosine kinase inhibitor used for the treatment of cancer.

    Sorafenib: A multi-kinase inhibitor that targets various tyrosine kinases involved in tumor growth and angiogenesis.

    Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.

Uniqueness

6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid (Axitinib) is unique due to its high specificity and potency as a tyrosine kinase inhibitor. It has shown effectiveness in treating kidney cancer with a favorable safety profile compared to other similar compounds.

Properties

IUPAC Name

6-[methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(2)7-14(3)11(15)9-5-4-6-10(13-9)12(16)17/h4-6,8H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLPDCXLEKQXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C(=O)C1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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